molecular formula C7H5ClN2O3 B14841503 1-(6-Chloro-4-nitropyridin-2-YL)ethanone

1-(6-Chloro-4-nitropyridin-2-YL)ethanone

Cat. No.: B14841503
M. Wt: 200.58 g/mol
InChI Key: YNWAEIDBCKOQQD-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone typically involves the nitration of 2-chloropyridine followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, basic conditions.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

Scientific Research Applications

1-(6-Chloro-4-nitropyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-4-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-4-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3

InChI Key

YNWAEIDBCKOQQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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